molecular formula C13H15F4N B13322877 (2R,3R)-1-Benzyl-3-fluoro-2-(trifluoromethyl)piperidine

(2R,3R)-1-Benzyl-3-fluoro-2-(trifluoromethyl)piperidine

Cat. No.: B13322877
M. Wt: 261.26 g/mol
InChI Key: YIJWZMDLGVFHEO-VXGBXAGGSA-N
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Description

(2R,3R)-1-Benzyl-3-fluoro-2-(trifluoromethyl)piperidine is a chiral piperidine derivative characterized by the presence of a benzyl group, a fluorine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Benzyl-3-fluoro-2-(trifluoromethyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl bromide, and fluorinating agents.

    Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques to obtain the desired (2R,3R) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-Benzyl-3-fluoro-2-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2R,3R)-1-Benzyl-3-fluoro-2-(trifluoromethyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Benzyl-3-fluoro-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-1-Benzyl-3-fluoro-2-(trifluoromethyl)piperidine is unique due to its specific chiral configuration and the presence of both fluorine and trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H15F4N

Molecular Weight

261.26 g/mol

IUPAC Name

(2R,3R)-1-benzyl-3-fluoro-2-(trifluoromethyl)piperidine

InChI

InChI=1S/C13H15F4N/c14-11-7-4-8-18(12(11)13(15,16)17)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12-/m1/s1

InChI Key

YIJWZMDLGVFHEO-VXGBXAGGSA-N

Isomeric SMILES

C1C[C@H]([C@@H](N(C1)CC2=CC=CC=C2)C(F)(F)F)F

Canonical SMILES

C1CC(C(N(C1)CC2=CC=CC=C2)C(F)(F)F)F

Origin of Product

United States

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